Toprilidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

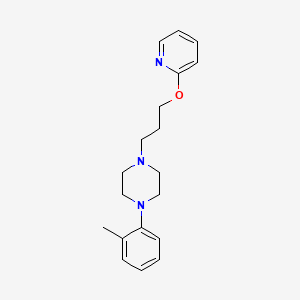

1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXVPWCHOPXHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866399 | |

| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-58-0 | |

| Record name | Toprilidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRILIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66RIC936T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Triprolidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Triprolidine, a first-generation histamine H1 antagonist. Initially patented in 1948 and introduced for medical use in 1953, Triprolidine has a long history in the symptomatic relief of allergic conditions. This whitepaper details the historical context of its development, outlines its primary synthetic routes with detailed experimental protocols, and presents its pharmacological profile, including quantitative data on its biological activity and pharmacokinetics. Furthermore, it includes visualizations of its signaling pathway and a representative synthetic workflow to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction and Historical Context

Triprolidine is a potent first-generation antihistamine of the alkylamine class, developed at the Wellcome Research Laboratories. It was patented in 1948 and came into medical use in 1953[1]. The development of Triprolidine and other early antihistamines marked a significant advancement in the treatment of allergic diseases, providing much-needed relief from symptoms mediated by the release of histamine. The research environment at Burroughs Wellcome, fostered by pioneers like George H. Hitchings and Gertrude B. Elion, was instrumental in the discovery of numerous groundbreaking therapeutics through a focus on rational drug design[2][3][4][5]. While Hitchings and Elion's primary work focused on antimetabolites, the broader research culture at the institution encouraged the exploration of various therapeutic areas, leading to the development of drugs like Triprolidine.

Mechanism of Action

Triprolidine functions as a competitive antagonist of the histamine H1 receptor[6]. In allergic reactions, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction, which manifest as sneezing, runny nose, and itching[7]. Triprolidine competitively blocks the binding of histamine to these H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms[7]. As a first-generation antihistamine, Triprolidine can cross the blood-brain barrier, which accounts for its sedative side effects.

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of phospholipase C and the phosphatidylinositol (PIP2) signaling pathway, ultimately leading to the activation of the NF-κB immune response transcription factor[7]. By blocking this initial binding, Triprolidine prevents the activation of this cascade.

Quantitative Data

A summary of the available quantitative data for Triprolidine is presented in the tables below.

Table 1: Biological Activity of Triprolidine

| Parameter | Receptor | Value | Species | Reference |

| pKi | Histamine H1 | 10.14 | Human | Selleckchem |

Table 2: Pharmacokinetic Properties of Triprolidine in Humans

| Parameter | Value | Unit | Conditions | Reference |

| Bioavailability | ~4 | % | Oral | [1] |

| Cmax | 8.4 (2.5 mg dose) | ng/mL | Single oral dose | |

| Tmax | ~1.5 | hours | Single oral dose | |

| Elimination Half-life | ~4 | hours | Single oral dose | |

| Protein Binding | 90 | % | - | [1] |

Synthesis of Triprolidine

Several synthetic routes to Triprolidine have been reported. A common and efficient method involves a Wittig reaction to construct the characteristic carbon-carbon double bond. The general workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of (E)-Triprolidine via Wittig Reaction

This protocol is a composite based on reported laboratory-scale syntheses.

Step 1: Wittig Reaction

-

To a stirred suspension of 2-(1-pyrrolidino)ethyltriphenylphosphonium bromide in an aprotic solvent (e.g., dichloromethane), add a strong base such as potassium t-butoxide at a controlled temperature (e.g., 10°C).

-

After stirring for a period to allow for ylide formation, add a solution of 2-(p-toluoyl)pyridine in the same solvent.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of (E)- and (Z)-Triprolidine isomers.

Step 2: Isomerization

-

Dissolve the crude isomer mixture in a suitable acidic medium (e.g., a mixture of methanesulfonic acid and sulfuric acid).

-

Heat the mixture at an elevated temperature (e.g., 140°C) for several hours to facilitate the conversion of the (Z)-isomer to the more stable (E)-isomer.

-

Cool the reaction mixture and carefully neutralize with a base (e.g., aqueous sodium hydroxide).

-

Extract the product into an organic solvent (e.g., toluene).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Salt Formation

-

The crude (E)-Triprolidine can be further purified by conversion to a salt, such as the oxalate salt, followed by crystallization.

-

Dissolve the purified (E)-Triprolidine free base in a suitable solvent (e.g., ethyl acetate).

-

Add a solution of hydrochloric acid in a solvent like isopropanol to precipitate Triprolidine hydrochloride.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Biological Evaluation

Experimental Protocol: Histamine H1 Receptor Binding Assay

This is a representative protocol for determining the binding affinity of Triprolidine to the histamine H1 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a radiolabeled H1 antagonist, such as [³H]pyrilamine, as the tracer.

-

Binding Reaction: In a microtiter plate, combine the cell membranes, [³H]pyrilamine, and varying concentrations of Triprolidine (or a reference compound).

-

Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium to be reached.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Triprolidine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

Triprolidine remains a significant molecule in the history of medicinal chemistry, representing an early success in the development of targeted therapies for allergic conditions. Its synthesis, primarily achieved through a Wittig reaction, is a classic example of carbon-carbon double bond formation in pharmaceutical manufacturing. While newer, non-sedating antihistamines have been developed, the study of Triprolidine's discovery, synthesis, and pharmacology continues to provide valuable insights for drug development professionals. This technical guide has provided a detailed overview of these aspects, supported by quantitative data and illustrative diagrams, to serve as a comprehensive resource for researchers in the field.

References

- 1. Triprolidine - Wikipedia [en.wikipedia.org]

- 2. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Gertrude Elion - American Chemical Society [acs.org]

- 5. Gertrude B. Elion - Wikipedia [en.wikipedia.org]

- 6. Articles [globalrx.com]

- 7. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Efficacy of Toprilidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary efficacy data for Toprilidine (Triprolidine), a first-generation histamine H1 receptor antagonist. It details the compound's mechanism of action, supported by preclinical and clinical findings. This paper summarizes quantitative efficacy data, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows to offer a thorough understanding of this compound's therapeutic potential.

Introduction

This compound, chemically known as Triprolidine, is an established antihistamine with anticholinergic properties.[1] It functions as a competitive antagonist of the histamine H1 receptor, providing symptomatic relief for allergic conditions such as seasonal or perennial allergic rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations like urticaria and angioedema.[1] This whitepaper consolidates the available preliminary data on its efficacy, focusing on its pharmacological activity and clinical performance.

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1] This action blocks the effects of endogenous histamine, which is released by mast cells and basophils during an allergic reaction.[1] By preventing histamine from binding to its receptor, this compound alleviates symptoms such as sneezing, rhinorrhea, itching, and vasodilation.[2]

Furthermore, this compound's mechanism involves the modulation of intracellular signaling pathways. As an H1-receptor antagonist, it interferes with the Gq/11 protein activation that typically follows histamine binding. This, in turn, inhibits the activation of phospholipase C (PLC) and the subsequent phosphatidylinositol (PIP2) signaling cascade. The downstream effect is a reduction in the activity of the NF-κB immune response transcription factor, leading to decreased expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]

Signaling Pathway Diagram

Caption: this compound's antagonistic action on the H1 receptor.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various preclinical and clinical studies. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | pKi | Ki (nM) | Reference |

| This compound | Histamine H1 | Radioligand Binding | 7.5 | 320 | [4] |

Table 2: Pharmacokinetic Profile in Healthy Adults

| Dose | Cmax (ng/mL) | Tmax (hours) | t½ (hours) | Bioavailability | Reference |

| 2.5 mg (single) | 8.4 | ~1.5 | ~4 | 79% | [5][6] |

| 5.0 mg (single) | 14.3 | ~1.5 | ~4 | 75.9% | [5][6] |

| 2.7 mg (mean) | 15.4 ± 8.3 | 2 | 2.1 ± 0.8 | - | [7] |

Table 3: Clinical Efficacy in Allergic Rhinitis

| Study Design | Treatment Groups | Key Outcomes | Reference |

| Double-blind, crossover trial (n=40) | This compound (2.5 mg), Pseudoephedrine (60 mg), Combination, Placebo | Both drugs superior to placebo. The combination was consistently better. | |

| Double-blind, parallel, placebo-controlled | This compound in combination with Pseudoephedrine | Distinct and separate contributions of each drug to the treatment of allergic rhinitis. |

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure transparency and reproducibility.

Phase 1 Pharmacokinetic Study Protocol

A single-center, open-label, randomized, single-dose, 3-way crossover trial was conducted with 24 healthy adult volunteers.[5][6]

-

Inclusion/Exclusion Criteria: Healthy male and female volunteers with no history of significant disease or conditions that might interfere with drug metabolism.

-

Treatment Arms:

-

One 2.5 mg this compound film-coated caplet.

-

One 5.0 mg this compound film-coated caplet.

-

One combination tablet of 2.5 mg this compound + 60 mg Pseudoephedrine.

-

-

Procedure: Each dose was administered with 200 mL of water. Blood samples were collected at pre-dose and at specified intervals over a 24-hour period.

-

Analysis: this compound concentrations in plasma were quantified using reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5]

In Vitro Mast Cell Degranulation Assay

This assay is designed to evaluate the ability of this compound to inhibit the release of mast cell granule contents.

-

Cell Line: Murine MC/9 mast cell line.

-

Procedure:

-

MC/9 cells are aliquoted in sterile Tyrode's buffer into a 96-well plate.

-

Cells are treated with a positive control degranulating agent (e.g., compound 48/80) and various concentrations of this compound.

-

After a 30-minute incubation, the cell culture supernatants are assayed for the presence of β-hexosaminidase, an enzyme located in mast cell granules.[8]

-

-

Endpoint: The percentage of β-hexosaminidase release is measured to determine the extent of degranulation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro mast cell degranulation assay.

Conclusion

The preliminary data on this compound (Triprolidine) reaffirms its efficacy as a potent histamine H1 receptor antagonist. The quantitative data from pharmacokinetic and clinical studies provide a solid foundation for its therapeutic use in allergic conditions. The well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, offers a clear rationale for its anti-inflammatory effects. The detailed experimental protocols provided herein are intended to facilitate further research and validation of this compound's efficacy and mechanism. Future studies should aim to further elucidate the downstream effects of NF-κB inhibition and explore the potential of this compound in other inflammatory disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]

- 3. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ki Summary [bdb99.ucsd.edu]

- 5. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Toprilidine basic chemical properties

An In-depth Technical Guide to the Basic Chemical Properties of Toprilidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of this compound, also known as Triprolidine. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look at its chemical characteristics, methodologies for their determination, and its primary signaling pathway.

Core Chemical Properties

This compound is a first-generation antihistamine belonging to the pyridine class of compounds. It is commonly available as a hydrochloride salt to enhance its solubility and stability.[1] The following tables summarize the key chemical properties for both the free base and the hydrochloride salt, facilitating easy comparison.

Table 1: Chemical Properties of this compound (Free Base)

| Property | Value | Source |

| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | [2] |

| Molecular Formula | C₁₉H₂₂N₂ | [2] |

| Molecular Weight | 278.4 g/mol | [2] |

| Melting Point | 60 °C (140 °F) | [3] |

| logP (Octanol-Water Partition Coefficient) | 3.9 | [2] |

| pKa (Strongest Basic) | 8.64 | [4] |

| Water Solubility | 500 mg/mL (20 °C) | [3] |

| CAS Number | 486-12-4 | [2] |

Table 2: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | [5] |

| Molecular Formula | C₁₉H₂₃ClN₂ | [5] |

| Molecular Weight | 314.85 g/mol | [4] |

| Melting Point | 116-118 °C | [6] |

| Water Solubility | Soluble to 100 mM in water | [6] |

| CAS Number | 550-70-9 | [5] |

Experimental Protocols

This section details the methodologies for determining the key chemical properties outlined above. These are generalized protocols standardly used in the pharmaceutical sciences.

Determination of pKa (Potentiometric Titration)

The acid-base dissociation constant (pKa) is a critical parameter influencing the pharmacokinetic properties of a drug. Potentiometric titration is a common and accurate method for its determination.[7]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[4]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system for poorly water-soluble compounds.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[8]

-

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

For a basic substance like this compound, titrate with the standardized acid solution.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[7]

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid this compound to a series of flasks containing a known volume of the desired solvent (e.g., water, buffers of different pH).

-

-

Equilibration:

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 ± 1 °C for physiological relevance)[6].

-

Agitate the flasks for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically take samples to confirm that the concentration is no longer changing.[6]

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.

-

-

Analysis:

-

Determine the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature range over which the substance melts is observed and recorded. A sharp melting point range is indicative of high purity.[9]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]

-

-

Apparatus Setup:

-

Place the capillary tube in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

-

Heating:

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to about 1-2°C per minute to allow for accurate observation.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[11]

-

Signaling Pathway

This compound functions as a histamine H1 receptor antagonist. It competitively blocks the action of histamine on H1 receptors, thereby mitigating the symptoms of allergic reactions.[12]

Caption: this compound's antagonistic action on the Histamine H1 receptor signaling pathway.

This guide provides foundational information on this compound, intended to support further research and development efforts. For more detailed information, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. webhome.auburn.edu [webhome.auburn.edu]

potential therapeutic targets of Toprilidine

An In-depth Technical Guide to the Potential Therapeutic Targets of Triprolidine

Disclaimer: Initial searches for "Toprilidine" did not yield any specific scientific information, suggesting it may be a typographical error or a compound not described in publicly available literature. This document focuses on "Triprolidine," a well-researched first-generation antihistamine, which is likely the intended subject of inquiry.

Introduction

Triprolidine is a first-generation antihistamine of the pyrrolidine class, recognized for its potent competitive antagonism of the histamine H1 receptor.[1] It exhibits both anti-allergic and anticholinergic properties and is clinically used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Due to its ability to cross the blood-brain barrier, a common side effect is sedation.[2] This guide provides a detailed overview of the therapeutic targets of Triprolidine, its mechanism of action, relevant signaling pathways, and associated experimental methodologies.

Primary Therapeutic Target: Histamine H1 Receptor

The principal therapeutic target of Triprolidine is the Histamine H1 Receptor (H1R) , a member of the G-protein coupled receptor (GPCR) superfamily.[1][2]

Mechanism of Action

Triprolidine functions as a competitive antagonist (or more accurately, an inverse agonist) at the H1 receptor.[2] In allergic reactions, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to classic allergic symptoms such as vasodilation, increased vascular permeability, pruritus (itching), and smooth muscle contraction.[2] Triprolidine competitively blocks the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade and providing relief from these symptoms.[2]

Quantitative Data: Binding Affinity and Pharmacokinetics

The following tables summarize key quantitative data for Triprolidine.

Table 1: Receptor Binding Affinity of Triprolidine

| Target | Ligand | pKi | Reference |

| Histamine H1 Receptor | Triprolidine | 8.5 | [2] |

Table 2: Pharmacokinetic Parameters of Triprolidine in Healthy Adults

| Parameter | 2.5 mg Oral Dose | 5.0 mg Oral Dose | Reference |

| Cmax (ng/mL) | 8.4 ± 4.5 | 14.3 ± 7.2 | [3] |

| Tmax (hours) | ~1.5 | ~1.5 | [3] |

| Half-life (t½) (hours) | 3.7 ± 2.2 | 4.1 ± 1.6 | [3] |

| AUC₀₋∞ (ng·h/mL) | 46.3 ± 27.6 | 96.6 ± 53.9 | [3] |

Data are presented as mean ± standard deviation.

Secondary Therapeutic Considerations: Anticholinergic Effects

Signaling Pathways

The primary signaling pathway affected by Triprolidine is that of the Histamine H1 Receptor.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the following cascade is initiated:

-

Activation of Gq/11: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C.

-

Cellular Response: Activated PKC and elevated intracellular calcium lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Triprolidine, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Triprolidine.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to studying the interaction of Triprolidine with its primary target.

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Objective: To quantify the competitive binding of Triprolidine to the Histamine H1 receptor.

Materials:

-

HEK293T cells transiently expressing the human H1 receptor.

-

[³H]mepyramine (radioligand).

-

Unlabeled Triprolidine (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

-

Cell harvesting equipment.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293T cells expressing the human H1 receptor.

-

Harvest cells and homogenize in ice-cold buffer to prepare a cell membrane suspension.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]mepyramine.

-

Add increasing concentrations of unlabeled Triprolidine.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist, e.g., mianserin).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Triprolidine concentration.

-

Determine the IC50 value (the concentration of Triprolidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for a radioligand binding assay to determine Triprolidine's affinity for the H1 receptor.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium.

Objective: To assess the functional antagonism of Triprolidine at the H1 receptor.

Materials:

-

Cells endogenously or recombinantly expressing the H1 receptor (e.g., HeLa or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine (agonist).

-

Triprolidine (antagonist).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Protocol:

-

Cell Preparation:

-

Plate cells in a multi-well plate (e.g., 96-well).

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes.

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add solutions containing different concentrations of Triprolidine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a FLIPR or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

Measure the peak fluorescence response in each well.

-

Plot the peak response as a function of the Triprolidine concentration.

-

Determine the IC50 value for the inhibition of the histamine-induced calcium response.

-

Conclusion

The primary therapeutic target of Triprolidine is the Histamine H1 receptor, at which it acts as a potent competitive antagonist. This mechanism of action effectively blocks the histamine-induced signaling cascade that mediates allergic responses. Its therapeutic utility is well-established, though its clinical use is often tempered by its sedative and anticholinergic side effects, which are characteristic of first-generation antihistamines. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on H1 receptor antagonists and related compounds.

References

An In-Depth Technical Guide to the Molecular Structure and Function of Triprolidine

Disclaimer: Initial searches for "Toprilidine" did not yield any information regarding its biological function or associated research. It is highly probable that "this compound" is a typographical error for "Triprolidine," a well-documented first-generation antihistamine. This guide will proceed under the assumption that Triprolidine is the intended subject of inquiry.

Introduction

Triprolidine is a potent first-generation H1 histamine receptor antagonist of the pyrrolidine class. It is clinically used for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for its sedative side effects. This document provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetics, and clinical efficacy of Triprolidine, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Triprolidine is an organic compound with a well-defined chemical structure that dictates its pharmacological activity.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (E)-2-[3-(1-Pyrrolidinyl)-1-p-tolylprop-1-en-1-yl]pyridine | MedKoo Biosciences |

| Chemical Formula | C19H22N2 | MedKoo Biosciences |

| Molecular Weight | 278.40 g/mol | MedKoo Biosciences |

| CAS Number | 486-12-4 | MedKoo Biosciences |

| SMILES String | Cc1ccc(cc1)\C(=C/CN2CCCC2)\c3ccccn3 | MedKoo Biosciences |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | Generic |

| Solubility | Soluble in water and ethanol; practically insoluble in ether. | Generic |

| Melting Point | 115-120°C | ChemicalBook |

| Storage | 2-8°C | ChemicalBook |

Mechanism of Action

Triprolidine functions as a competitive antagonist of the histamine H1 receptor. Its mechanism of action involves the blockade of histamine-mediated signaling pathways, thereby alleviating the symptoms of allergic reactions.

H1 Receptor Antagonism

In an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the classic symptoms of allergy: vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation. Triprolidine competitively binds to the H1 receptor, preventing histamine from binding and activating the receptor. This blockade effectively mitigates the downstream effects of histamine.

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory genes. By blocking the initial step of histamine binding, Triprolidine inhibits this entire signaling pathway.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy and dosing regimen of Triprolidine are determined by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Parameters

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.0 hours | GlobalRx, PubMed Central |

| Elimination Half-Life (t1/2) | ~4.0 hours | PubMed Central |

| Metabolism | Extensively hepatic | Medicine.com |

| Excretion | Primarily renal (~1% as unchanged drug) | Medicine.com |

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of Triprolidine in the management of allergic rhinitis.

| Study | Design | Key Findings |

| Empey et al. (1975) | Double-blind, crossover trial | Triprolidine (2.5 mg) was superior to placebo in reducing symptoms of allergic rhinitis and was of equal efficacy to pseudoephedrine (60 mg). |

| Diamond et al. (1985) | Double-blind, parallel, placebo-controlled | A combination of triprolidine and pseudoephedrine was effective in treating allergic rhinitis. |

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of H1 antihistamines like Triprolidine.

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H1 receptor.

Objective: To determine the inhibitory constant (Ki) of Triprolidine for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor.

-

[3H]pyrilamine (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Triprolidine hydrochloride.

-

Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Triprolidine.

-

In a reaction tube, add the cell membrane preparation, [3H]pyrilamine, and either buffer (for total binding), Triprolidine dilution, or non-specific control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value (concentration of Triprolidine that inhibits 50% of specific [3H]pyrilamine binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Double-Blind, Placebo-Controlled, Crossover Clinical Trial for Allergic Rhinitis

This type of clinical trial is a robust method for evaluating the efficacy of a drug in treating allergic rhinitis.

Objective: To assess the efficacy and safety of Triprolidine in reducing the symptoms of seasonal allergic rhinitis compared to placebo.

Study Design:

-

Design: Double-blind, placebo-controlled, randomized, crossover.

-

Participants: Patients with a history of seasonal allergic rhinitis.

-

Intervention: Triprolidine (e.g., 2.5 mg) and a matching placebo.

Procedure:

-

Screening and Baseline: Assess potential participants for eligibility based on inclusion and exclusion criteria. Record baseline symptom scores.

-

Randomization: Randomly assign participants to one of two treatment sequences (e.g., Triprolidine then Placebo, or Placebo then Triprolidine).

-

Treatment Period 1: Participants receive the first assigned treatment for a specified duration (e.g., 2 weeks). They record their symptoms daily in a diary (e.g., Total Nasal Symptom Score - TNSS).

-

Washout Period: A period of no treatment to allow the effects of the first intervention to diminish.

-

Treatment Period 2: Participants "cross over" to the other treatment for the same duration, continuing to record symptoms.

-

Data Analysis: Compare the symptom scores between the Triprolidine and placebo treatment periods for each participant.

Conclusion

Triprolidine is a well-characterized first-generation H1 antihistamine with a clear mechanism of action and established clinical efficacy. Its molecular structure allows for competitive antagonism at the histamine H1 receptor, leading to the amelioration of allergic symptoms. The sedative effects, a consequence of its ability to cross the blood-brain barrier, are a key characteristic of first-generation antihistamines. The provided data and experimental protocols offer a technical foundation for further research and development in the field of antihistaminergic drugs.

References

Technical Guide on the Early Biological Activity of Triprolidine

Disclaimer: Initial searches for "Toprilidine" did not yield a known compound in scientific literature. The following technical guide is based on early and foundational research for Triprolidine , a well-documented first-generation antihistamine, which is presumed to be the intended subject.

This document provides an in-depth overview of the core biological activities of Triprolidine, focusing on early-phase research data. It is intended for researchers, scientists, and professionals in drug development.

Core Biological Activity & Mechanism of Action

Triprolidine is a potent first-generation histamine H1 receptor antagonist.[1][2] Its primary mechanism of action involves competitive, reversible binding to the H1 receptor. This action blocks histamine from binding and activating the receptor, thereby preventing the downstream effects that lead to allergic symptoms. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively. By blocking the receptor, Triprolidine effectively inhibits this entire signaling cascade.

Early research also focused on the structure-activity relationship of Triprolidine and its analogues, demonstrating that the E-configuration of the molecule possesses superior antihistaminic activity compared to the Z-configuration.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early in-vitro and in-vivo studies, providing insights into the potency and pharmacokinetic profile of Triprolidine.

Table 1: In-Vitro H1 Receptor Affinity Constants This table presents the affinity constants for the E and Z isomers of Triprolidine in different tissue preparations, highlighting the stereoselectivity of the H1 receptor.

| Isomer | Tissue | Potency Ratio (E vs. Z) |

| E-Triprolidine & Z-Triprolidine | Guinea-Pig Ileum | ~600 |

| E-Triprolidine & Z-Triprolidine | Guinea-Pig Cerebellum | ~100 |

Data sourced from research on Triprolidine analogues, which indicated that H1 receptors in the two tissues may not be identical.[2]

Table 2: Summary of Pharmacokinetic Parameters of Oral Triprolidine in Healthy Volunteers This table outlines the key pharmacokinetic values for Triprolidine administered as a single agent.

| Parameter | Value (Arithmetic Mean) | Notes |

| Tmax (Time to Peak Plasma Concentration) | ~1.5 - 2.0 hours | High interindividual variability observed. |

| Cmax (Peak Plasma Concentration) for 2.5 mg dose | 1.1 - 32.4 ng/mL | High interindividual variability observed.[3] |

| t1/2 (Elimination Half-life) | ~3.7 - 4.1 hours | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in early Triprolidine research.

Protocol: In-Vitro Guinea-Pig Ileum Assay for H1 Antagonism

This protocol was used to determine the affinity and potency of Triprolidine at the H1 receptor.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

-

Contraction Measurement: The tissue is connected to an isotonic transducer to measure muscle contractions, which are recorded on a polygraph.

-

Histamine Dose-Response: A cumulative concentration-response curve for histamine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a known concentration of Triprolidine for a fixed period.

-

Post-Incubation Dose-Response: A second histamine concentration-response curve is generated in the presence of Triprolidine.

-

Data Analysis: The shift in the histamine dose-response curve caused by Triprolidine is used to calculate the affinity constant (pA₂) using a Schild plot analysis. This quantifies the antagonist's potency.

Protocol: Quantification of Plasma Triprolidine by LC-MS/MS

This method was employed in pharmacokinetic studies to determine Triprolidine concentrations in human plasma.[3]

-

Sample Preparation: 1.0 mL of human plasma is mixed with 50 µL of an internal standard solution (e.g., chlorpheniramine).[3]

-

Alkalinization: 0.2 mL of 1 M sodium hydroxide is added to the plasma sample to alkalinize it.[3]

-

Liquid-Liquid Extraction: The analyte is extracted from the plasma using 6 mL of dichloromethane.[3] The organic layer is separated and evaporated to dryness.

-

Reconstitution: The dried residue is reconstituted in a mobile phase solution suitable for injection into the chromatography system.

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a reverse-phase liquid chromatography system to separate Triprolidine from other plasma components.

-

Mass Spectrometry: The eluent from the column is introduced into a tandem mass spectrometer. Triprolidine is quantified using multiple reaction monitoring (MRM) transitions, providing high selectivity and sensitivity.

-

-

Quantification: A calibration curve is generated using standards of known Triprolidine concentrations, and the concentration in the plasma samples is determined over a range of 0.2-20 ng/mL.[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and a representative experimental workflow.

Caption: Triprolidine's antagonistic action on the H1 receptor signaling pathway.

Caption: Workflow for quantifying Triprolidine in plasma via LC-MS/MS.

References

- 1. Triprolidine hydrochloride - Descrizione [tiiips.com]

- 2. Analogues of triprolidine: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Triprolidine in Cellular Signaling Pathways: A Technical Guide

Disclaimer: Initial searches for "Toprilidine" did not yield information on a compound with that name involved in cellular signaling. It is highly probable that this is a misspelling of "Triprolidine," a well-characterized first-generation antihistamine. This guide will, therefore, focus on the cellular signaling pathways modulated by Triprolidine .

Executive Summary

Triprolidine is a potent H1 histamine receptor antagonist that competitively inhibits the action of histamine, a key mediator in allergic and inflammatory responses. Its mechanism of action is centered on the blockade of the H1 receptor, a G-protein coupled receptor (GPCR), which prevents the initiation of downstream intracellular signaling cascades. This technical guide provides an in-depth analysis of Triprolidine's role in modulating critical cellular signaling pathways, primarily the Phospholipase C (PLC) pathway and the subsequent regulation of intracellular calcium and the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Cellular Signaling Pathways Modulated by Triprolidine

The pharmacological effects of Triprolidine are a direct consequence of its antagonism at the histamine H1 receptor. This interaction primarily disrupts the following signaling pathways:

The Phospholipase C (PLC) and Intracellular Calcium Mobilization Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gα subunit stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to its receptor on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding event triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

Triprolidine, by competitively blocking histamine from binding to the H1 receptor, prevents the activation of this entire cascade, thereby inhibiting the histamine-induced rise in intracellular calcium and the activation of PKC.

The Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of the H1 receptor-mediated PLC/PKC pathway is a known trigger for NF-κB activation.

In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm through its association with an inhibitory protein, IκB. The activation of PKC can lead to the phosphorylation of IκB by the IκB kinase (IKK) complex. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB exposes a nuclear localization signal on the NF-κB protein, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription.

By inhibiting the H1 receptor, Triprolidine effectively blocks the histamine-induced activation of NF-κB, thereby exerting its anti-inflammatory effects.

Quantitative Data on Triprolidine's Pharmacological Activity

The following tables present a summary of the quantitative data available for Triprolidine.

Table 1: Triprolidine Binding Affinity for the Histamine H1 Receptor

| Parameter | Value | Species | Assay Type |

| Ki | 1-5 nM | Human | [3H]-mepyramine binding assay |

| pKi | 8.6 | Human | [3H]-mepyramine binding assay |

Table 2: In Vivo Pharmacokinetic Parameters of Triprolidine in Humans (Oral Administration)

| Parameter | Value |

| Mean Peak Serum Concentration | 15.4 ± 8.3 ng/mL |

| Time to Peak Serum Concentration | 2.0 hours |

| Mean Serum Half-life | 2.1 ± 0.8 hours |

| Mean Urinary Excretion (unchanged drug in 24h) | 1.3 ± 1.0% of administered dose |

Visualizing the Signaling Pathways and Experimental Workflows

Triprolidine's Point of Action in the H1 Receptor Signaling Cascade

Caption: Triprolidine blocks histamine-induced signaling.

Workflow for Determining Triprolidine's Binding Affinity

Caption: Competitive radioligand binding assay workflow.

Detailed Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Triprolidine for the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from HEK293 cells transiently expressing the human histamine H1 receptor.

-

[3H]-mepyramine (specific activity ~25 Ci/mmol).

-

Triprolidine hydrochloride.

-

Mianserin hydrochloride (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Triprolidine in distilled water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., from 10-11 M to 10-5 M).

-

Prepare a solution of [3H]-mepyramine in Assay Buffer at a final concentration of ~1 nM.

-

Prepare a solution of mianserin in Assay Buffer at a final concentration of 10 µM.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Total Binding: 50 µL of cell membranes, 50 µL of [3H]-mepyramine, and 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of cell membranes, 50 µL of [3H]-mepyramine, and 50 µL of mianserin solution.

-

Competitive Binding: 50 µL of cell membranes, 50 µL of [3H]-mepyramine, and 50 µL of the corresponding Triprolidine dilution.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash each filter three times with 3 mL of ice-cold Assay Buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity in each vial using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Triprolidine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-mepyramine and Kd is its dissociation constant for the H1 receptor.

-

Intracellular Calcium Mobilization Assay using Fura-2 AM

Objective: To measure the inhibitory effect of Triprolidine on histamine-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Histamine.

-

Triprolidine hydrochloride.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

-

Cell Preparation:

-

Seed the HEK293-H1R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

Aspirate the loading buffer and wash the cells twice with 200 µL of HBSS.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Compound Addition:

-

Add 50 µL of Triprolidine dilutions (prepared in HBSS) to the respective wells and incubate for 15 minutes at room temperature.

-

-

Measurement of Calcium Response:

-

Place the plate in the fluorescence reader.

-

Measure the baseline fluorescence ratio (F340/F380) for 10-20 seconds.

-

Add 50 µL of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to each well.

-

Immediately begin recording the fluorescence ratio every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio (peak response - baseline) for each well.

-

Normalize the data to the response observed with histamine alone (100% activation).

-

Plot the percentage of inhibition against the logarithm of the Triprolidine concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of Triprolidine on histamine-induced NF-κB transcriptional activity.

Materials:

-

HEK293 cells.

-

Expression plasmid for the human histamine H1 receptor.

-

NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of the firefly luciferase gene).

-

A control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).

-

Lipofectamine 2000 or a similar transfection reagent.

-

DMEM with 10% FBS.

-

Histamine.

-

Triprolidine hydrochloride.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect HEK293 cells with the H1 receptor plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Plate the transfected cells in a 96-well white, clear-bottom plate.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM.

-

Pre-treat the cells with various concentrations of Triprolidine for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with histamine (e.g., 10 µM) for 6 hours.

-

-

Luciferase Assay:

-

Aspirate the medium and lyse the cells with Passive Lysis Buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by histamine relative to unstimulated cells.

-

Determine the percentage of inhibition of the histamine-induced response by Triprolidine.

-

Plot the percentage of inhibition against the logarithm of the Triprolidine concentration to determine the IC50 value.

-

An In-depth Technical Guide to the Origin and Synthesis of Triprolidine

Introduction

This technical guide addresses the origin and synthesis of the compound commonly known as Triprolidine. Initial inquiries for "Toprilidine" suggest a likely misspelling of Triprolidine, a first-generation antihistamine. This document will focus on Triprolidine, a synthetic compound with no known natural sources. Its origin is entirely rooted in its chemical synthesis, which was first patented in 1948. Triprolidine is recognized for its anticholinergic properties and its use in alleviating symptoms associated with allergies.[1] This guide will provide a detailed overview of its chemical synthesis, quantitative data regarding its properties and receptor affinity, relevant experimental protocols, and visualizations of its mechanism of action for researchers, scientists, and drug development professionals.

Origin: Chemical Synthesis of Triprolidine

Triprolidine is not a naturally occurring compound; its origin is a multi-step chemical synthesis process. The synthesis primarily involves a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent dehydration to yield the final product.

A common synthetic route is described in U.S. Patent 2,712,023 and further elaborated in subsequent literature. The process begins with the synthesis of 4'-methyl-3-pyrrolidino propiophenone via a Mannich reaction involving 4-methylacetophenone, pyrrolidine, and paraformaldehyde.[2] This intermediate then reacts with a Grignard reagent derived from 2-bromopyridine to form a tertiary alcohol. The final step is the dehydration of this alcohol to create the double bond characteristic of the Triprolidine structure.[2] The E-isomer of Triprolidine is known to be the more active form.

Below is a diagram illustrating the key steps in the chemical synthesis of Triprolidine.

Natural Sources

There is no scientific evidence to suggest that Triprolidine is a natural product. While the pyridine ring is a structural component of various naturally occurring alkaloids found in plants like tobacco (nicotine, anabasine) and in some marine organisms, the overall structure of Triprolidine is synthetic and has not been isolated from any natural source.[1][3][4][5][6]

Quantitative Data

The following tables summarize key quantitative data for Triprolidine.

Table 1: Physicochemical Properties of Triprolidine

| Property | Value | Reference |

| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-yl- prop-1-enyl]pyridine | [1] |

| Molecular Formula | C₁₉H₂₂N₂ | [1] |

| Molar Mass | 278.399 g·mol⁻¹ | [1] |

| Melting Point | 60 °C (140 °F) | [1] |

| CAS Number | 486-12-4 | [1] |

Table 2: Histamine H1 Receptor Binding Affinity of Triprolidine and Other Antihistamines

| Compound | pKi | Ki (nM) | Residence Time (RT) (min) | Reference |

| Triprolidine | 8.8 | 1.6 | 2.0 | [7] |

| Doxepin | 9.0 | 1.0 | 3.5 | [7] |

| Acrivastine | 8.2 | 6.3 | 14 | [7] |

| Olopatadine | 8.1 | 7.9 | 27 | [7] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Triprolidine

This protocol is a generalized representation based on established synthetic routes.

Step 1: Synthesis of 4'-methyl-3-pyrrolidino propiophenone (Mannich Reaction)

-

In a suitable reaction vessel, combine 4-methylacetophenone, pyrrolidine, and paraformaldehyde in a solvent such as n-butanol.[2]

-

Add hydrochloric acid to the mixture.[2]

-

Heat the reaction mixture to approximately 85-90°C and maintain this temperature for 12-14 hours.[2]

-

After the reaction is complete, cool the mixture and isolate the product, 4'-methyl-3-pyrrolidino propiophenone.

Step 2: Synthesis of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (Grignard Reaction)

-

Prepare a Grignard reagent by reacting 2-bromopyridine with a strong base like n-butyllithium in an appropriate solvent (e.g., ether) under an inert atmosphere and at a low temperature.

-

Add the 4'-methyl-3-pyrrolidino propiophenone synthesized in Step 1 to the Grignard reagent.

-

Allow the reaction to proceed, then quench with a suitable reagent (e.g., water or a dilute acid) to yield the tertiary alcohol, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.

Step 3: Dehydration to form Triprolidine

-

Heat the alcohol from Step 2 with a dehydrating agent, such as concentrated sulfuric acid.[2]

-

Maintain the temperature at around 100-105°C for several hours.[2]

-

Cool the reaction mixture and pour it into ice-cold water.[2]

-

Neutralize the solution and extract the product.

-

Purify the resulting mixture of E and Z isomers of Triprolidine to isolate the more active E-isomer.

Protocol 2: Histamine H1 Receptor Radioligand Binding Assay

This is a representative protocol for determining the binding affinity of a compound like Triprolidine to the histamine H1 receptor.

-

Membrane Preparation :

-

Culture HEK293T cells transiently expressing the human histamine H1 receptor.

-

Harvest the cells and homogenize them in a binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[7]

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay :

-

In a 96-well plate, add a fixed concentration of the radioligand, [³H]mepyramine (e.g., 1-5 nM).[8]

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., Triprolidine), typically from 10⁻¹² to 10⁻⁴ M.[8]

-

To determine non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to a set of wells.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).[8]

-

-

Separation and Detection :

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

The workflow for a typical radioligand binding assay is depicted below.

Mechanism of Action and Signaling Pathway

Triprolidine functions as an antagonist/inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. Triprolidine exerts its effects by binding to the H1 receptor and preventing histamine from binding and initiating this signaling cascade.

The diagram below illustrates the histamine H1 receptor signaling pathway.

References

- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 2. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]

- 3. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. Pyridine alkaloids - Wikipedia [en.wikipedia.org]

- 6. Pyridine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Toprilidine synthesis and purification protocol

An Application Note and Protocol for the Synthesis and Purification of Triprolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of Triprolidine, an H1-receptor antihistamine.[1] The information compiled is based on established chemical synthesis routes and purification methodologies.

Introduction

Triprolidine is a first-generation antihistamine used to alleviate symptoms associated with allergies, such as rhinitis and urticaria.[2] It functions by acting as an antagonist to the histamine H1 receptor.[1] The synthesis of Triprolidine, chemically known as (E)-2-[1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyridine, involves multi-step chemical reactions culminating in the desired E-isomer, which is known to be more potent than the Z-isomer.[1]

Synthesis and Purification Overview

The synthesis of Triprolidine can be achieved through various pathways. A common method involves a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent dehydration. An alternative approach utilizes a Wittig reaction. Purification is critical to isolate the desired E-isomer and remove impurities. This is typically achieved through salt formation and crystallization or by chromatographic methods.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and analysis of Triprolidine.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Z and E isomer mixture (Wittig reaction) | 76% | [2] |

| Final Product (as HCl salt) | - | - |

| Isomer Ratio (post-isomerization) | ||

| E-isomer | >98% | [3] |

| Z-isomer | <2% | [3] |

| Analytical Parameters (HPLC) | ||

| Wavelength for UV detection | 232 nm | [4] |

| Linearity Range | 0.057-17.058 mg/mL | [4] |

| Limit of Quantification (LOQ) | 0.00208 mg/mL | [4] |

| Physical Properties | ||

| Form | White crystalline powder | [5] |

| Solubility | Soluble in water and ethanol, insoluble in ether | [5][6] |

Experimental Protocols

Synthesis of Triprolidine via Mannich and Grignard Reactions

This protocol describes a common route for the synthesis of Triprolidine.

Step 1: Synthesis of 4'-methyl-3-pyrrolidinopropiophenone (Mannich Reaction)

-

Combine 4'-methylacetophenone, paraformaldehyde, and pyrrolidine.[1]

-

React the mixture to yield 4'-methyl-3-pyrrolidinopropiophenone.[1]

Step 2: Synthesis of 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (Grignard Reaction)

-

Prepare a Grignard reagent from 2-bromopyridine and magnesium.

-

React the 4'-methyl-3-pyrrolidinopropiophenone from Step 1 with the 2-pyridyl Grignard reagent.

-

Perform hydrolysis to obtain the carbinol intermediate, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.

Step 3: Dehydration to form Triprolidine

-

Heat the carbinol intermediate with aqueous sulfuric acid (e.g., 85%) at an elevated temperature (e.g., 165°C) for a short period (e.g., 10 minutes).[3] This step results in a mixture of E and Z isomers of Triprolidine.

Step 4: Isomerization to the E-isomer

-

To enrich the more active E-isomer, the mixture of isomers can be heated with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid at 140°C for 6 hours.[2]

Purification Protocol

Method 1: Purification via Salt Formation and Crystallization

-

Convert the crude Triprolidine base into its oxalate salt and crystallize it from a suitable solvent like methyl ethyl ketone.[2]

-

Neutralize the oxalate salt with ammonia and extract the E-isomer of the Triprolidine base into an organic solvent such as toluene.[2]

-

Evaporate the toluene to obtain the purified E-isomer of the Triprolidine base.[2]

-

For the hydrochloride salt, dissolve the purified base in a solvent like methyl ethyl ketone or toluene.[2][3]

-

Add concentrated hydrochloric acid and cool the mixture to induce crystallization of Triprolidine HCl.[2][3]

-

Filter the solid, wash with a cold solvent, and dry to obtain the final product.[2]

Method 2: Chromatographic Purification and Analysis

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess purity. A typical solvent system is chloroform and diethylamine (95:5).[7] The spots can be visualized under UV light.[7]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative analysis and purity determination.[4]

Visualizations

Experimental Workflow for Triprolidine Synthesis

Caption: Workflow for the synthesis of Triprolidine HCl.

Logical Relationship of Purification Steps

Caption: Purification workflow for Triprolidine.

References